molecular formula C13H13NO3 B14523626 N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide CAS No. 62782-36-9

N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide

Cat. No.: B14523626
CAS No.: 62782-36-9
M. Wt: 231.25 g/mol
InChI Key: RIDZLMYSFRFGIN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene moiety linked to a hydroxypropanamide group through an ether linkage

Properties

CAS No.

62782-36-9

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-hydroxy-2-naphthalen-2-yloxypropanamide

InChI

InChI=1S/C13H13NO3/c1-9(13(15)14-16)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,16H,1H3,(H,14,15)

InChI Key

RIDZLMYSFRFGIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NO)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide typically involves the reaction of naphthalene-2-ol with 2-bromo-1-hydroxypropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of naphthalene-2-ol attacks the bromine atom of 2-bromo-1-hydroxypropanamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-ol: A precursor in the synthesis of N-Hydroxy-2-[(naphthalen-2-yl)oxy]propanamide.

    2-Bromo-1-hydroxypropanamide: Another precursor used in the synthesis.

    Naphthoquinone derivatives: Products formed from the oxidation of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

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